molecular formula C12H16ClNO3 B1394820 Methyl 2-(3-pyrrolidinyloxy)benzoate hydrochloride CAS No. 1219972-41-4

Methyl 2-(3-pyrrolidinyloxy)benzoate hydrochloride

Cat. No. B1394820
M. Wt: 257.71 g/mol
InChI Key: DTQMGQLAELSJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for Methyl 2-(3-pyrrolidinyloxy)benzoate hydrochloride is 1S/C12H15NO2.ClH/c1-15-12(14)11-5-3-2-4-10(11)9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

  • Electrochemical and Chromatic Properties : Almeida et al. (2017) studied a pyrrole derivative related to Methyl 2-(3-pyrrolidinyloxy)benzoate, focusing on its electrochromic properties. This research highlights the potential use of such compounds in developing pH sensors due to their color-changing properties in response to pH variations (Almeida et al., 2017).

  • Photophysical Properties : Yoon et al. (2019) synthesized and examined the photophysical properties of S, N, and Se-modified methyl salicylate derivatives, which are structurally similar to Methyl 2-(3-pyrrolidinyloxy)benzoate. Their research provides insights into the photophysical behaviors of these compounds, relevant for materials science and optoelectronics (Yoon et al., 2019).

  • Extraction Solvent Applications : Kagaya and Yoshimori (2012) explored the use of Methyl benzoate, a compound structurally related to Methyl 2-(3-pyrrolidinyloxy)benzoate, as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction. This application is significant in the field of analytical chemistry for the extraction and preconcentration of various elements (Kagaya & Yoshimori, 2012).

  • Catalysis and Polymer Synthesis : Kempe et al. (1982) investigated the use of methyl benzoate derivatives in the solid-phase synthesis of RNA and DNA-RNA mixtures. This research is crucial for understanding the chemical synthesis of nucleic acids and their potential applications in biotechnology and medicine (Kempe et al., 1982).

  • Spectroscopic Study for Chemical Reduction : King and Strojny (1982) conducted a spectroscopic study of the reduction of methyl benzoate on a catalyst, providing valuable information for understanding chemical reactions and catalysis (King & Strojny, 1982).

  • Synthesis of Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) reported on the synthesis of hyperbranched aromatic polyamide using methyl benzoate derivatives. This research contributes to the development of new materials in polymer science (Yang et al., 1999).

  • Antimicrobial Evaluation : Eldeab (2019) evaluated the antimicrobial activity of pyridyl benzoate derivatives, showing the potential use of methyl benzoate-related compounds in the development of new antimicrobial agents (Eldeab, 2019).

properties

IUPAC Name

methyl 2-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-4-2-3-5-11(10)16-9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQMGQLAELSJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-pyrrolidinyloxy)benzoate hydrochloride

CAS RN

1219972-41-4
Record name Benzoic acid, 2-(3-pyrrolidinyloxy)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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